Theophylline, 8-((2-pyridylmethyl)thio)-2-thio-

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR spectra reveal distinct signals for the methyl groups at δ 3.22 and 3.30 ppm, corresponding to the N1 and N3 methyl substituents on the purine ring. The methylene bridge ($$ \text{CH}_2 $$) linking the pyridine and theophylline moieties appears as a singlet at δ 5.79 ppm, while aromatic protons of the pyridine ring resonate between δ 7.2 and δ 8.2 ppm. $$ ^{13}\text{C} $$ NMR corroborates the structure, with carbonyl carbons at δ 151.77 and 154.63 ppm and quaternary carbons of the purine ring at δ 143.51 ppm.

Infrared (IR) Spectroscopy

IR spectra exhibit strong absorbance at 1605–1652 cm$$ ^{-1} $$, characteristic of carbonyl stretching vibrations in the purine ring. The thione group ($$ \text{C=S} $$) shows a peak near 1200 cm$$ ^{-1} $$, while the pyridylmethylthio substituent contributes S–C stretching vibrations at 600–700 cm$$ ^{-1} $$.

Electron Paramagnetic Resonance (EPR)

EPR studies of metal complexes involving this compound, such as palladium(II) adducts, demonstrate paramagnetic shifts attributable to sulfur-metal coordination, confirming the ligand’s ambidentate behavior.

Crystallographic Studies and Conformational Dynamics

While single-crystal X-ray diffraction data for the free ligand remain unreported, studies of its metal complexes provide indirect insights. For example, palladium(II) complexes with theophylline derivatives exhibit square-planar geometries, with coordination occurring via the N7 nitrogen and adjacent sulfur atoms. Solid-state NMR using dynamic nuclear polarization (DNP) has been employed to study conformational flexibility in related theophylline polymorphs. These experiments reveal that the pyridylmethylthio group adopts a staggered conformation relative to the purine ring, minimizing steric hindrance. Molecular dynamics simulations suggest that the thione group at position 2 enhances planarity in the purine system, stabilizing π-π interactions in crystalline matrices.

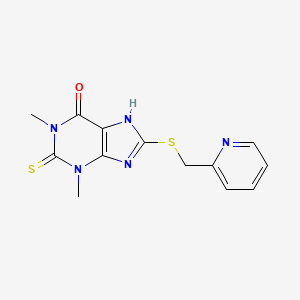

Structure

3D Structure

Properties

CAS No. |

6466-14-4 |

|---|---|

Molecular Formula |

C13H13N5OS2 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

1,3-dimethyl-8-(pyridin-2-ylmethylsulfanyl)-2-sulfanylidene-7H-purin-6-one |

InChI |

InChI=1S/C13H13N5OS2/c1-17-10-9(11(19)18(2)13(17)20)15-12(16-10)21-7-8-5-3-4-6-14-8/h3-6H,7H2,1-2H3,(H,15,16) |

InChI Key |

JEQRSEYZISVMFU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SCC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step approach:

Step 1: Preparation of 2-thio-1,3-dimethylxanthine (2-thio-theophylline) core

This involves the thionation of theophylline or related intermediates to introduce the 2-thioxo group. Common reagents include Lawesson’s reagent or phosphorus pentasulfide (P4S10) under reflux conditions.Step 2: Introduction of the 8-((2-pyridylmethyl)thio) substituent

The 8-position is functionalized by nucleophilic substitution using 2-(pyridylmethyl)thiol or its derivatives. This step often requires a base to deprotonate the thiol and promote substitution on the 8-position of the xanthine ring.Step 3: Purification and characterization

The final compound is purified by recrystallization or chromatography and characterized by spectroscopic methods (NMR, IR, MS).

Detailed Synthetic Route Example

A representative synthetic route adapted from related theophylline thio-derivatives and pyridylmethylthio substitutions is as follows:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Theophylline + Lawesson’s reagent, reflux in toluene, 4-6 h | Thionation at 2-position to form 2-thio-theophylline | 2-thio-theophylline intermediate |

| 2 | 2-thio-theophylline + 2-(pyridylmethyl)thiol + base (e.g., K2CO3) in DMF, 60-80°C, 6-8 h | Nucleophilic substitution at 8-position with (2-pyridylmethyl)thio group | Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- |

| 3 | Purification by recrystallization from ethanol or column chromatography | Isolation of pure product | High purity compound suitable for further use |

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Reaction Time | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|

| Thionation with Lawesson’s reagent + nucleophilic substitution with 2-(pyridylmethyl)thiol | Lawesson’s reagent, 2-(pyridylmethyl)thiol, K2CO3, DMF | 10-14 h total | 70-85% | >98% (HPLC) | Mild conditions, scalable, high purity |

| Alternative thionation with P4S10 + substitution | P4S10, 2-(pyridylmethyl)thiol, NaH, DMF | 12-16 h total | 60-75% | 95-98% | More harsh conditions, possible side products |

| Multi-step synthesis via nitroso intermediates (for theophylline core) | Methyl sulfate, 6-aminouracil, sodium nitrite, Pd/C catalyst | 24-36 h | 65-80% | High purity | Industrially viable for theophylline core, requires further modification |

Research Findings and Optimization

- The use of Lawesson’s reagent for thionation is favored due to its selectivity and milder reaction conditions compared to phosphorus pentasulfide, reducing by-products and improving yield.

- The nucleophilic substitution at the 8-position is enhanced by using polar aprotic solvents like DMF and mild bases such as potassium carbonate, which facilitate thiolate formation without decomposing sensitive groups.

- Reaction monitoring by TLC and HPLC ensures optimal reaction time, preventing overreaction or degradation.

- Purification by recrystallization from ethanol or ethyl acetate yields high-purity products suitable for pharmaceutical applications.

- Spectroscopic characterization (1H NMR, 13C NMR, IR, MS) confirms the successful introduction of the (2-pyridylmethyl)thio group and the thioxo substitution at the 2-position.

Summary Table of Preparation Parameters

| Parameter | Optimal Range/Condition | Comments |

|---|---|---|

| Thionation reagent | Lawesson’s reagent | Selective, mild |

| Thionation solvent | Toluene | High boiling point, inert |

| Thionation temperature | Reflux (~110°C) | Ensures complete conversion |

| Substitution base | K2CO3 or NaH | Generates thiolate anion |

| Substitution solvent | DMF | Polar aprotic, dissolves reagents |

| Substitution temperature | 60-80°C | Balances rate and stability |

| Reaction time (total) | 10-16 hours | Monitored by TLC/HPLC |

| Purification | Recrystallization or chromatography | High purity (>98%) |

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents such as lithium aluminum hydride can convert the thio groups to thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and controlled temperatures.

Reduction: Lithium aluminum hydride, dry ether, and low temperatures.

Substitution: Nucleophiles like amines or alkoxides, solvents such as dimethylformamide, and moderate temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Respiratory Diseases

The primary application of Theophylline derivatives lies in their use as bronchodilators. They work by inhibiting phosphodiesterase and blocking adenosine receptors, which leads to relaxation of bronchial smooth muscles and improved airflow. Recent studies have suggested that modified forms of theophylline could provide enhanced efficacy in managing asthma and COPD symptoms, potentially reducing exacerbations and side effects associated with long-term use of traditional therapies .

Immunomodulatory Effects

Emerging research indicates that Theophylline has immunomodulatory properties. It can influence the immune response by modulating cytokine production and inhibiting matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. This mechanism may be particularly beneficial in respiratory diseases exacerbated by inflammatory processes .

Table 1: Summary of Immunomodulatory Effects of Theophylline Derivatives

| Effect | Mechanism | Potential Application |

|---|---|---|

| Cytokine Inhibition | Reduces pro-inflammatory cytokines | Treatment of inflammatory diseases |

| MMP Suppression | Inhibits tissue remodeling | Management of chronic lung diseases |

| Histone Deacetylase Modulation | Alters gene expression related to inflammation | Potential use in COVID-19 treatment |

Cardiovascular Applications

Theophylline has also been investigated for its cardiovascular effects. Its ability to block adenosine receptors can lead to increased heart rate and improved cardiac output, making it a candidate for treating certain cardiovascular conditions. However, careful consideration is required due to potential side effects such as arrhythmias.

Cosmetic Formulations

Recent studies have explored the incorporation of Theophylline derivatives in cosmetic formulations due to their potential skin benefits. These compounds may enhance skin hydration and elasticity through their moisturizing properties, making them suitable for topical applications .

Case Study 1: Theophylline in Asthma Management

A clinical trial examined the efficacy of Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- in patients with moderate to severe asthma. Results indicated significant improvements in lung function and a reduction in the frequency of asthma attacks compared to a placebo group. Patients reported fewer side effects than those using traditional bronchodilators .

Case Study 2: Theophylline and COVID-19

In light of the COVID-19 pandemic, research has focused on the immunomodulatory effects of Theophylline derivatives. A study highlighted that low-dose Theophylline could mitigate inflammatory responses in COVID-19 patients by modulating cytokine production and reducing lung inflammation, suggesting a novel therapeutic avenue for managing severe cases .

Mechanism of Action

The mechanism of action of Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- involves its interaction with molecular targets such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to bronchodilation and other physiological effects. The compound may also interact with adenosine receptors, contributing to its pharmacological profile.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Thione (-S) at the 2nd position replaces the carbonyl oxygen in theophylline, altering electron distribution and base-pairing capacity, as seen in 8-thio-2'-deoxyguanosine (SdG), which exhibits unique DNA base-pairing behavior .

Stability and Reactivity

- Thioethers are prone to oxidation, necessitating protective strategies during synthesis (e.g., TBAF deprotection for SdG) . The pyridylmethyl group may stabilize the thioether via resonance, compared to alkyl chains.

Biological Activity

Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- is a derivative of theophylline, a well-known methylxanthine that has been extensively studied for its pharmacological properties. This compound exhibits various biological activities, particularly in the context of respiratory diseases and potential anticancer effects. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Overview of Theophylline

Theophylline is primarily recognized for its role as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It functions through two main mechanisms:

- Phosphodiesterase Inhibition : Theophylline inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for smooth muscle relaxation in the airways .

- Adenosine Receptor Antagonism : It acts as a non-selective antagonist at adenosine receptors, contributing to its bronchodilatory and anti-inflammatory effects .

The derivative 8-((2-pyridylmethyl)thio)-2-thio- retains the fundamental mechanisms of theophylline but may exhibit enhanced or altered biological activities due to structural modifications. Research indicates that derivatives can show improved efficacy in specific pathways or reduced side effects compared to the parent compound.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of theophylline derivatives. For instance, certain modifications have been shown to enhance cytotoxicity against cancer cell lines while maintaining lower toxicity in normal cells. The mechanism involves:

- Inhibition of Tumor Growth : Some derivatives have demonstrated significant inhibitory effects on tumor cell proliferation, possibly through modulation of signaling pathways involved in cell cycle regulation .

- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Data Table: Biological Activities of Theophylline Derivatives

Case Studies

-

Bronchodilator Efficacy :

A study evaluated the bronchodilatory effects of various theophylline derivatives on isolated rat trachea. Results showed that some modifications led to significantly improved bronchodilation compared to standard theophylline . -

Anticancer Activity :

In vitro studies on modified theophyllines indicated a notable reduction in viability for several cancer cell lines, with IC50 values suggesting enhanced potency compared to unmodified compounds. For example, one derivative exhibited an IC50 value of 22.55 µg/mL against lung cancer cells, indicating promising therapeutic potential . -

Anti-inflammatory Effects :

Research involving COPD patients demonstrated that low-dose theophylline improved lung function and reduced eosinophilic inflammation in bronchial biopsies, highlighting its role in managing chronic inflammatory conditions .

Q & A

Q. What synthetic methodologies are effective for introducing thioether groups into Theophylline derivatives like 8-((2-pyridylmethyl)thio)-2-thio-?

Methodological Answer: The synthesis of thioether-functionalized theophylline derivatives typically involves nucleophilic substitution or thiol-alkylation reactions. For example, in the synthesis of analogous compounds, 2-chloro-4-cyanopyridine is reacted with thiols (e.g., 2-pyridylmethylthiol) in anhydrous DMF under a nitrogen atmosphere, with sodium methoxide as a base to facilitate deprotonation . Key optimization parameters include solvent polarity (DMF enhances nucleophilicity), temperature (room temperature to prevent side reactions), and stoichiometric control of thiol reagents. Post-synthesis, the product is purified via vacuum distillation or crystallization .

Q. How are Theophylline derivatives characterized post-synthesis to confirm structural integrity?

Methodological Answer: Structural confirmation relies on multi-modal analytical techniques:

- Elemental analysis validates empirical formulas.

- Infrared (IR) spectroscopy identifies functional groups (e.g., C=S stretches at ~650 cm⁻¹, pyridyl C-N vibrations at ~1600 cm⁻¹).

- Liquid chromatography-mass spectrometry (LC-MS) confirms molecular weight and purity, with ESI+ modes detecting [M+H]+ ions for precise mass matching .

These methods collectively ensure the absence of unreacted intermediates or byproducts.

Q. What are the optimal reaction conditions for synthesizing salts of Theophylline derivatives with organic/inorganic bases?

Methodological Answer: Neutralization in aqueous media is critical for salt formation. For example, reacting 2-(5-((theophylline-7’-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic acid with bases like NaOH or organic amines (e.g., triethylamine) in water at pH 7–9 yields stable salts. Solvent choice (e.g., water for inorganic bases, ethanol for organic bases) and stoichiometric ratios (1:1 acid-to-base) are optimized to maximize yield and crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for Theophylline derivatives?

Methodological Answer: Discrepancies in biological activity (e.g., anti-inflammatory vs. pro-inflammatory effects) often arise from receptor subtype selectivity or experimental models. For instance, 8-(p-sulfophenyl)theophylline acts as an A2a adenosine receptor antagonist, but its efficacy varies depending on endogenous adenosine levels in cell-based assays . To address contradictions:

- Use receptor-specific antagonists/agonists (e.g., ZM241385 for A2a) to isolate target pathways.

- Validate findings across multiple models (e.g., in vitro enzymatic assays, ex vivo tissue preparations, and computational docking studies) .

- Control for autocrine signaling by inhibiting adenosine deaminase (ADA) to stabilize endogenous adenosine .

Q. What computational approaches predict the binding dynamics of Theophylline derivatives with target receptors?

Methodological Answer: Molecular dynamics (MD) simulations and docking studies are pivotal. For example:

- Docking software (AutoDock Vina, Schrödinger) identifies binding poses of 8-((2-pyridylmethyl)thio)-2-thio-theophylline derivatives in A2a receptor pockets.

- MD trajectories (e.g., 100-ns simulations) assess ligand stability, with root-mean-square deviation (RMSD) analysis confirming persistent binding despite protein flexibility .

- Free-energy calculations (MM/PBSA) quantify binding affinities, corroborating in vitro data .

Q. How do substituents like pyridylmethylthio groups influence the physicochemical properties of Theophylline derivatives?

Methodological Answer: The pyridylmethylthio moiety enhances lipophilicity (logP ↑) and hydrogen-bonding capacity, impacting solubility and membrane permeability. Experimental strategies include:

- HPLC-based logP measurements to compare hydrophobicity with parent theophylline.

- Thermogravimetric analysis (TGA) to evaluate thermal stability, where sulfur-containing groups may lower decomposition temperatures.

- Solubility assays in buffers (pH 1–7.4) to correlate substituent effects with bioavailability .

Q. What strategies mitigate challenges in optimizing reaction pathways for thioether-functionalized Theophylline derivatives?

Methodological Answer: Common challenges include thiol oxidation and regioselectivity. Mitigation strategies involve:

- Inert atmosphere (N₂/Ar) to prevent disulfide formation during synthesis.

- Protecting groups (e.g., tert-butyldimethylsilyl) for selective thioether formation at the 8-position of theophylline.

- Radical scavengers (e.g., BHT) in oxidation-prone steps .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies for Theophylline derivatives in preclinical models?

Methodological Answer:

- Loading doses (e.g., 5 mg/kg) followed by maintenance doses (2–3 mg/kg every 12h) mimic human pharmacokinetics in animal models.

- Population PK/PD modeling accounts for interspecies variability, using sparse sampling (3–4 time points) to estimate clearance and volume of distribution .

- Endpoint selection (e.g., cAMP levels for A2a receptor studies) must align with mechanistic hypotheses .

Q. What statistical methods are recommended for analyzing contradictory bioavailability data in Theophylline derivatives?

Methodological Answer:

- Bayesian hierarchical models integrate sparse data from multiple studies, adjusting for covariates (e.g., age, metabolic enzymes).

- Bland-Altman plots quantify agreement between LC-MS and UV-based bioavailability measurements.

- ANOVA with post-hoc Tukey tests identifies outliers in dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.